molecular formula C11H13N3S B1384890 3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine CAS No. 1159918-95-2

3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine

Cat. No. B1384890
CAS RN: 1159918-95-2
M. Wt: 219.31 g/mol
InChI Key: JMAXDJFWKLETQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of tetrahydrobenzothiophene, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring . The specific compound you’re asking about has additional functional groups attached, including a pyrazol group and an amine group.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • The compound is involved in the formation of benzothieno[2,3-d]pyrimidine derivatives through reactions with substituted benzylidenemalononitriles. These reactions produce (E,Z)-mixtures and in some cases, separate (Z)- and (E)-isomers (Youssef, 2009).
  • In the synthesis of pyrazolopyranopyrimidine derivatives, similar chemical processes are used, showcasing the versatility of the compound in creating diverse chemical structures (Youssef, 2009).

Reactivity and Transformation

  • The compound demonstrates reactivity leading to the formation of various derivatives when reacted with primary amines. The product structures were confirmed by X-ray analysis, indicating the potential for creating structurally diverse molecules (Shipilovskikh et al., 2014).
  • In another study, reactions with secondary amines led to the production of different derivatives, illustrating the compound's capacity to undergo various chemical transformations (Vasileva et al., 2018).

Application in Molecular Synthesis

  • The compound has been used in the synthesis of complex molecules like pyrimidinium chlorides and dihydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium chlorides, highlighting its utility in advanced chemical synthesis (Tolkunov et al., 2013).
  • It also plays a role in the creation of novel functionalized carboxymides, demonstrating its significance in the development of new chemical entities with potential applications (Revanna et al., 2013).

Biomedical Research

  • Certain derivatives of the compound have been evaluated for antimicrobial activity, indicating its relevance in the development of new pharmaceuticals (Sareen et al., 2010).
  • Studies also focus on the synthesis of derivatives with potential antibacterial and antifungal properties, further emphasizing its importance in medicinal chemistry (Uma et al., 2017).

Advanced Chemical Analysis and Studies

  • The compound has been a subject of graph theoretical analysis, in silico modeling, and molecular dynamic studies, especially in contexts like breast cancer treatment, showcasing its relevance in contemporary scientific research (Panneerselvam et al., 2022).
  • Synthesis techniques involving the compound have been reported for the development of new classes of antimicrobials and antioxidants, highlighting its role in the creation of potentially beneficial compounds for healthcare applications (Idrees et al., 2019).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10/h5-6H,1-4H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAXDJFWKLETQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801187754
Record name 5-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159918-95-2
Record name 5-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159918-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 3
3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 4
3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 5
3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.